3-(4-chlorobenzyl)-1-(2-pyrimidinyl)-2,5-pyrrolidinedione
Overview
Description
3-(4-chlorobenzyl)-1-(2-pyrimidinyl)-2,5-pyrrolidinedione is a useful research compound. Its molecular formula is C15H12ClN3O2 and its molecular weight is 301.73 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.0618043 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Research has been conducted on the synthesis and biological evaluation of various coumarin derivatives, including compounds structurally related to 3-(4-chlorobenzyl)-1-(2-pyrimidinyl)-2,5-pyrrolidinedione. These studies have demonstrated methods for obtaining derivatives through reactions with different reagents, highlighting the compound's versatility in synthetic chemistry (Al-Haiza, Mostafa, & El-kady, 2003).
Biological Evaluation
The antimicrobial activity of synthesized compounds structurally similar to this compound has been tested, indicating potential applications in the development of new antimicrobial agents. These studies provide a foundation for further research into the biological activities of these compounds (Al-Haiza, Mostafa, & El-kady, 2003).
Material Science and Optics
Significant work has been carried out on the electronic, linear, and nonlinear optical properties of pyrimidine derivatives. These studies have shown promising applications in nonlinear optics (NLO) fields, with the compounds demonstrating considerable NLO character suitable for optoelectronic applications (Hussain et al., 2020). The detailed investigation into structural parameters and NLO analysis underlines the potential of these compounds in advanced material science applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-1-pyrimidin-2-ylpyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c16-12-4-2-10(3-5-12)8-11-9-13(20)19(14(11)21)15-17-6-1-7-18-15/h1-7,11H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDAPJOKRFFNEEL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=NC=CC=N2)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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